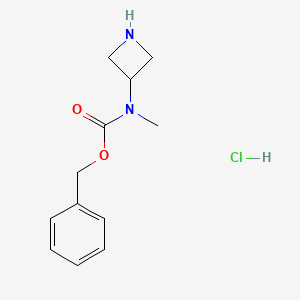

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

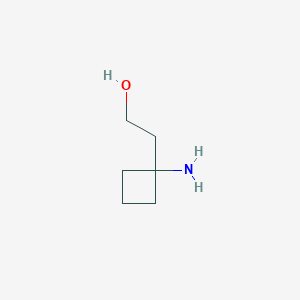

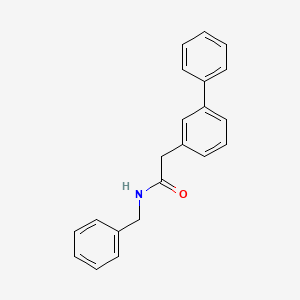

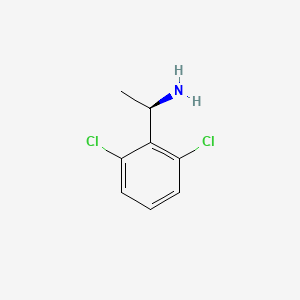

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the CAS Number: 1822874-05-4 . It has a molecular weight of 256.73 and its IUPAC name is benzyl azetidin-3-yl (methyl)carbamate hydrochloride . The compound appears as a white to light-yellow powder or crystals .

Molecular Structure Analysis

The InChI code for Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is 1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Benzyl azetidin-3-yl(methyl)carbamate hydrochloride:

Pharmaceutical Development

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is extensively studied in pharmaceutical research for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and infections .

Chemical Synthesis

This compound is valuable in synthetic organic chemistry as an intermediate. Its reactivity and stability make it suitable for constructing complex molecules, which are essential in the development of new pharmaceuticals and agrochemicals .

Biochemical Research

In biochemical studies, Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is used to investigate enzyme interactions and inhibition. It serves as a model compound to understand the mechanisms of enzyme catalysis and inhibition, which is crucial for designing enzyme inhibitors as drugs .

Material Science

Researchers in material science explore this compound for its potential in creating novel materials. Its incorporation into polymer matrices can enhance the properties of materials, such as their mechanical strength and thermal stability, which are important for various industrial applications .

Analytical Chemistry

In analytical chemistry, Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is used as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl azetidin-3-yl(methyl)carbamate hydrochloride involves the reaction of benzyl azetidine-3-carboxylate with methyl isocyanate followed by hydrochloric acid treatment.", "Starting Materials": [ "Benzyl azetidine-3-carboxylate", "Methyl isocyanate", "Hydrochloric acid" ], "Reaction": [ "Benzyl azetidine-3-carboxylate is reacted with excess methyl isocyanate in the presence of a catalyst such as triethylamine.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The resulting product, Benzyl azetidin-3-yl(methyl)carbamate, is isolated by filtration and washed with a suitable solvent such as diethyl ether.", "The product is then treated with hydrochloric acid to form Benzyl azetidin-3-yl(methyl)carbamate hydrochloride.", "The hydrochloride salt is isolated by filtration and washed with a suitable solvent such as ethanol." ] } | |

Número CAS |

1171130-36-1 |

Nombre del producto |

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride |

Fórmula molecular |

C12H17ClN2O2 |

Peso molecular |

256.73 |

Nombre IUPAC |

benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |

Clave InChI |

UGSMXDFCWUYBAV-UHFFFAOYSA-N |

SMILES |

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |

SMILES canónico |

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)

![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)